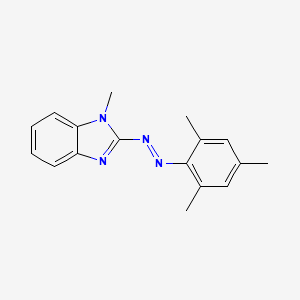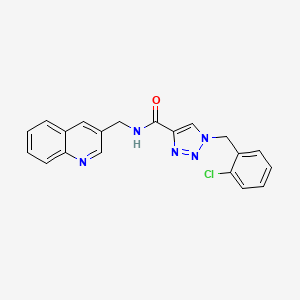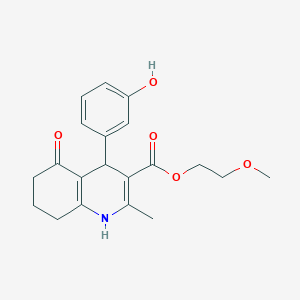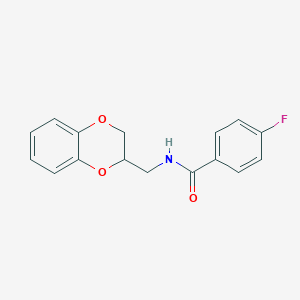
N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide, also known as DMXBA, is a compound that has been extensively studied for its potential use in scientific research. DMXBA is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is widely distributed in the central nervous system (CNS).
作用機序
N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide acts as a selective agonist of the α7 nAChR, binding to the receptor and causing it to open and allow the influx of positively charged ions, such as calcium and sodium. This influx of ions leads to the activation of downstream signaling pathways, including the activation of protein kinase C and the release of neurotransmitters such as dopamine and acetylcholine.
Biochemical and Physiological Effects:
N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide has been shown to have a variety of biochemical and physiological effects, including enhancing cognitive function, reducing inflammation, and promoting neuroprotection. The compound has also been shown to have analgesic effects, reducing pain in animal models of neuropathic pain.
実験室実験の利点と制限
One of the main advantages of N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide is its high selectivity for the α7 nAChR, which allows for the specific targeting of this receptor in scientific research. However, one limitation of N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide is its relatively short half-life, which can make it difficult to study the long-term effects of the compound.
将来の方向性
There are several future directions for the study of N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide, including the development of more potent and selective compounds that target the α7 nAChR, the investigation of the compound's effects on other physiological processes, and the exploration of its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to better understand the mechanisms underlying the compound's effects and to optimize its pharmacokinetic properties for use in scientific research.
合成法
The synthesis of N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide involves several steps, including the protection of the amine group, the formation of the amide bond, and the deprotection of the amine group. The first step involves the protection of the amine group with a tert-butyloxycarbonyl (Boc) group. The protected amine is then reacted with 2,5-dimethoxybenzaldehyde to form the imine intermediate, which is then reduced with sodium borohydride to give the amine. The resulting amine is then reacted with methylsulfonyl chloride to form the sulfonamide intermediate, which is then coupled with N-phenethylglycine to form N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide.
科学的研究の応用
N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. The compound has been shown to have a high affinity for the α7 nAChR, which is involved in a variety of physiological processes, including learning and memory, attention, and sensory processing. N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide has also been shown to have neuroprotective effects, reducing neuronal damage in animal models of stroke and traumatic brain injury.
特性
IUPAC Name |
2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-25-16-9-10-18(26-2)17(13-16)21(27(3,23)24)14-19(22)20-12-11-15-7-5-4-6-8-15/h4-10,13H,11-12,14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJDZLUEIICPAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-2-(4-morpholinyl)acetamide](/img/structure/B5107957.png)

![N-[1-(4-ethoxyphenyl)ethyl]-4-methoxybenzamide](/img/structure/B5107972.png)
![7-methyl-9-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5107976.png)
![4-[3-(4-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5107981.png)
![N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5107983.png)

![4-butoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5107993.png)


![methyl 4-({[2-(4-methoxyphenyl)ethyl][(1-methyl-4-piperidinyl)methyl]amino}carbonyl)benzoate](/img/structure/B5108007.png)

![N-{1-[1-(3-chlorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5108050.png)